molecular formula C16H11ClN4 B14437613 1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- CAS No. 78131-57-4

1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)-

Cat. No.: B14437613
CAS No.: 78131-57-4
M. Wt: 294.74 g/mol
InChI Key: AXCCJZGBGJKQEI-UHFFFAOYSA-N
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Description

1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- is a heterocyclic compound that belongs to the class of triazole derivatives. . The unique structure of this compound, which includes a triazole ring fused with a benzazepine ring, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be achieved through the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

In medicinal chemistry, it has shown promise as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- can be compared with other similar compounds, such as benzodiazepines and other triazole derivatives. While benzodiazepines are known for their anxiolytic and hypnotic effects, triazole derivatives like this compound have a broader range of biological activities . This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

78131-57-4

Molecular Formula

C16H11ClN4

Molecular Weight

294.74 g/mol

IUPAC Name

6-(2-chlorophenyl)-2,4-dihydrotriazolo[4,5-d][2]benzazepine

InChI

InChI=1S/C16H11ClN4/c17-13-8-4-3-7-12(13)15-10-5-1-2-6-11(10)16-14(9-18-15)19-21-20-16/h1-8H,9H2,(H,19,20,21)

InChI Key

AXCCJZGBGJKQEI-UHFFFAOYSA-N

Canonical SMILES

C1C2=NNN=C2C3=CC=CC=C3C(=N1)C4=CC=CC=C4Cl

Origin of Product

United States

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